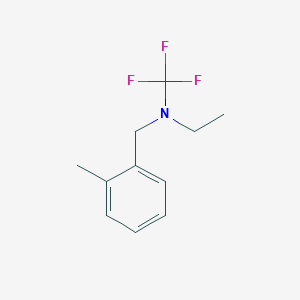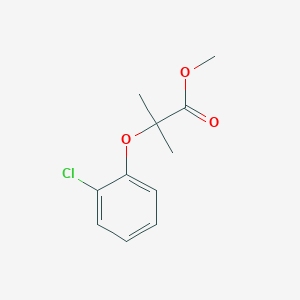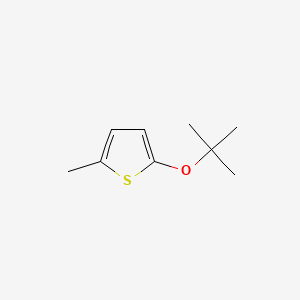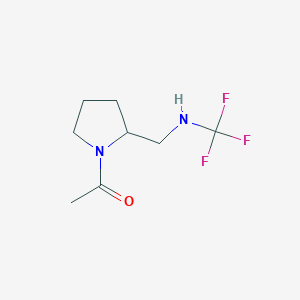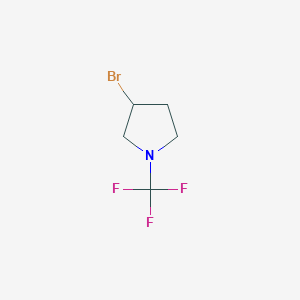
3-Bromo-1-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(trifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(trifluoromethyl)pyrrolidine typically involves the bromination of 1-(trifluoromethyl)pyrrolidine. This can be achieved through the reaction of 1-(trifluoromethyl)pyrrolidine with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are utilized.
Major Products Formed:
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of difluoromethyl or monofluoromethyl derivatives.
Applications De Recherche Scientifique
3-Bromo-1-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
3-Bromo-1-(trifluoromethyl)benzene: Shares the trifluoromethyl and bromine substituents but differs in the aromatic ring structure.
1-(Trifluoromethyl)pyrrolidine: Lacks the bromine atom, resulting in different reactivity and applications.
3-Chloro-1-(trifluoromethyl)pyrrolidine: Similar structure with a chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness: 3-Bromo-1-(trifluoromethyl)pyrrolidine is unique due to the combination of the bromine and trifluoromethyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H7BrF3N |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2 |
Clé InChI |
SHCNIXQNBJRIJH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)
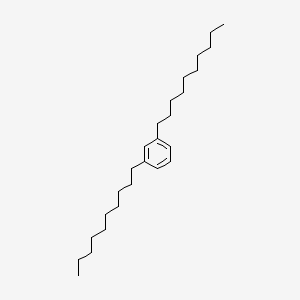
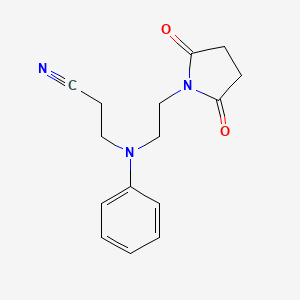
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)
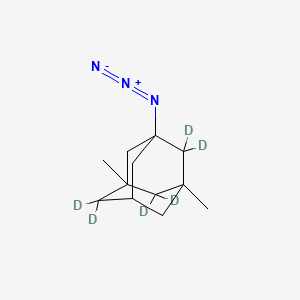
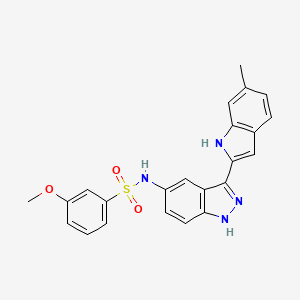
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
